3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid
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Overview
Description
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which couples imine and electron-rich alkene . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and platinum oxides for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 3-substituted quinazolinones with palladium and platinum oxides yields 1,2-dihydro derivatives .
Scientific Research Applications
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, quinazoline derivatives have been studied for their anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities . These compounds have also shown potential in the treatment of diseases such as tuberculosis, malaria, hypertension, and diabetes . In the industrial sector, they are used in the development of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which play a crucial role in angiogenesis . By inhibiting these receptors, the compound can effectively reduce the growth of new blood vessels, which is beneficial in the treatment of cancer .
Comparison with Similar Compounds
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid can be compared with other similar compounds, such as 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline and 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol . These compounds share similar structural features but differ in their biological activities and therapeutic applications. For instance, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol is a potent inhibitor of VEGF receptor tyrosine kinases and exhibits significant anti-cancer activity .
Properties
IUPAC Name |
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-6-9(11(16)17)14-10-7-4-2-3-5-8(7)13-12(18)15(6)10/h2-5H,1H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDRLZQZLDLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C(=O)NC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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